molecular formula C7H16N2O2 B11917526 Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate

Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate

Cat. No.: B11917526
M. Wt: 160.21 g/mol
InChI Key: IAQRFICCPHQIOB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-aminoethyl)(methyl)amino]acetate typically involves the reaction of ethyl chloroacetate with N-methyl-ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-aminoethyl)(methyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(2-aminoethyl)glycinate: Similar structure but lacks the methyl group.

    N-(2-aminoethyl)-N-methylglycine: Similar structure but without the ethyl ester group.

    Ethyl 2-aminoacetate: Lacks the aminoethyl and methyl groups.

Uniqueness

Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate is unique due to the presence of both the aminoethyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 2-[2-aminoethyl(methyl)amino]acetate

InChI

InChI=1S/C7H16N2O2/c1-3-11-7(10)6-9(2)5-4-8/h3-6,8H2,1-2H3

InChI Key

IAQRFICCPHQIOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)CCN

Origin of Product

United States

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